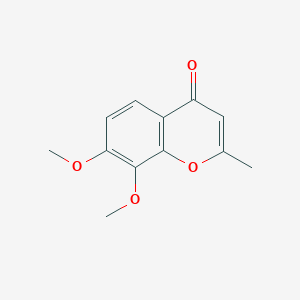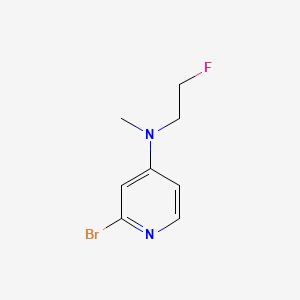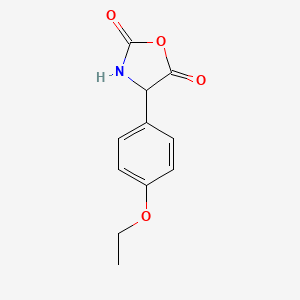
4-(4-Ethoxyphenyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxyphenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the oxazolidine-2,5-dione family. This compound is characterized by its unique structure, which includes an oxazolidine ring fused with a phenyl group substituted with an ethoxy group. Compounds in this family are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)oxazolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of primary amines with α-ketoesters under base-catalyzed cyclization conditions. This method utilizes atmospheric carbon dioxide and readily available substrates, making it a convenient and environmentally friendly process .
Another method involves the use of 2-alkynamides in the presence of potassium carbonate (K₂CO₃) and dimethyl sulfoxide (DMSO) at 30°C. This reaction leads to the efficient assembly of oxazolidine-2,5-diones with high regioselectivity controlled by the aryl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of atmospheric carbon dioxide in the synthesis process is particularly advantageous for industrial applications due to its cost-effectiveness and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethoxyphenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Oxazolidines
Substitution: Various substituted phenyl oxazolidine-2,5-diones
Applications De Recherche Scientifique
4-(4-Ethoxyphenyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Ethoxyphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors, such as the 5-HT₁A and 5-HT₂A receptors . The compound’s structure allows it to interact with these receptors, leading to changes in neuronal activity and reduced seizure activity.
Comparaison Avec Des Composés Similaires
4-(4-Ethoxyphenyl)oxazolidine-2,5-dione can be compared with other similar compounds, such as:
Oxazolidine-2,4-diones: These compounds share a similar core structure but differ in the position of the oxazolidine ring and substituents.
Imidazolidine-2,4-diones: These compounds have a similar dione structure but with an imidazolidine ring instead of an oxazolidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities
Propriétés
Formule moléculaire |
C11H11NO4 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
4-(4-ethoxyphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO4/c1-2-15-8-5-3-7(4-6-8)9-10(13)16-11(14)12-9/h3-6,9H,2H2,1H3,(H,12,14) |
Clé InChI |
ZEXNICGFYZMYLO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


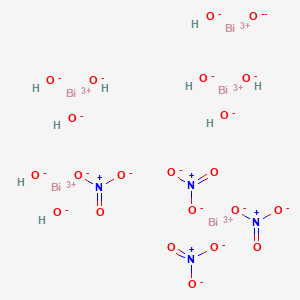
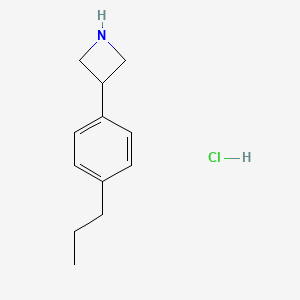
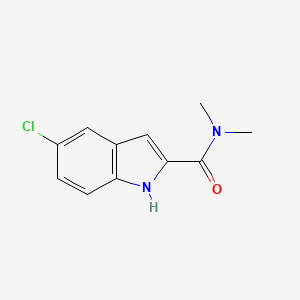
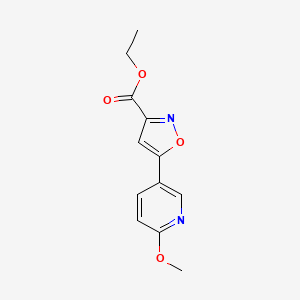
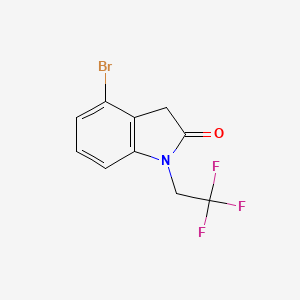
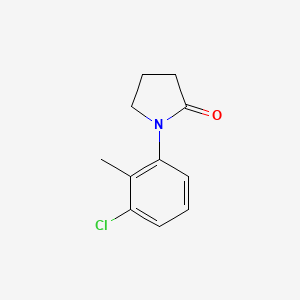
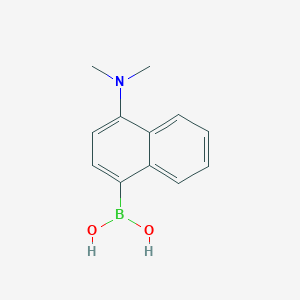
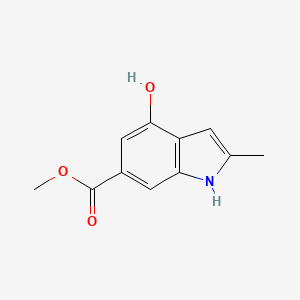
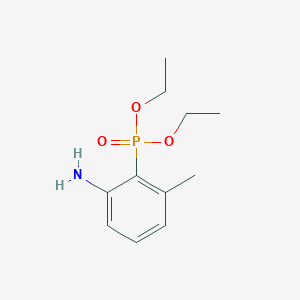
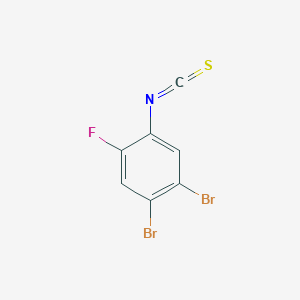
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)
![7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13710735.png)
